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Compound of Interest

Compound Name: 4-methylgramine

CAS No.: 164119-81-7

Cat. No.: B063323 Get Quote

Executive Summary & Technical Positioning
4-Methylgramine (4-MeG) represents a critical scaffold in the indole alkaloid family. While the

parent compound, gramine (

-dimethyl-1

-indole-3-methanamine), is widely recognized for its vasorelaxant (5-HT

antagonism) and algicidal properties, the 4-methylated analog occupies a unique chemical
space.[1]

Unlike 5- or 6-substituted indoles, which primarily modulate electronic density at the nitrogen,

substitution at the C4 position introduces significant steric bulk proximal to the C3-side chain.

This modification is pivotal for two reasons:

Direct Bioactivity: It modulates potency in specific biological targets (e.g., cyanobacterial

inhibition) distinct from the parent compound.

Synthetic Utility: It serves as the obligate Mannich base precursor for accessing 4-

substituted tryptamines (e.g., 4-methyltryptamine), a class of compounds with profound

serotonergic activity.
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This guide objectively compares 4-methylgramine against its halogenated and methoxylated

analogs, providing experimental evidence for its distinct SAR profile.

Chemical Space & Synthesis Strategy
To understand the SAR, one must first master the synthesis. The 4-methyl group is introduced

early, often dictating the regioselectivity of the subsequent Mannich reaction.

Core Synthesis Protocol: The Mannich Reaction
The most robust route to 4-methylgramine involves the aminomethylation of 4-methylindole.

This protocol is preferred over reduction of indole-3-glyoxylamides due to atom economy.

Protocol 1: Synthesis of 4-Methylgramine

Reagents: 4-Methylindole (1.0 eq), Formaldehyde (37% aq., 1.2 eq), Dimethylamine (40%

aq., 1.5 eq), Acetic Acid (glacial).

Mechanism: Electrophilic aromatic substitution at C3 via an iminium ion intermediate.

Procedure:

Dissolve 4-methylindole in glacial acetic acid at 0°C.

Add pre-mixed formaldehyde and dimethylamine dropwise to maintain temperature <10°C.

Allow to warm to RT and stir for 4 hours (monitoring by TLC).

Quench: Basify with 20% NaOH to pH 10.

Extraction: Extract with Et₂O (3x). Wash organic layer with brine, dry over MgSO₄.

Purification: Recrystallization from acetone/hexane yields white needles.

Synthetic Workflow Visualization
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Figure 1: Synthetic pathway for 4-methylgramine via Mannich reaction, highlighting the critical

C3 vs N1 selectivity.

SAR Analysis: 4-Methylgramine vs. Analogs
The following section compares 4-methylgramine against key analogs. Data is aggregated

from biological evaluations focusing on algicidal potency (inhibition of Microcystis aeruginosa)

and vasorelaxant potential (5-HT

antagonism).

Comparative Potency Table
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Compound
Substituent
(Pos)

EC50
(mg/L)*

Relative
Potency

Electronic
Effect

Steric
Effect

Gramine None (H) 2.83 1.0 (Baseline) Neutral Low

4-

Methylgramin

e

Methyl (C4) 2.49 1.14x
Weak Donor

(+I)

High (Peri-

interaction)

4-

Methoxygram

ine

Methoxy (C4) 2.66 1.06x
Strong Donor

(+M)
High

5-

Chlorogramin

e

Chloro (C5) 1.89 1.50x

Weak

Withdrawer (-

I)

Moderate

5,6-

Dichlorogrami

ne

Dichloro (C5,

C6)
0.131 21.6x

Strong

Withdrawer
Moderate

5-

Bromogramin

e

Bromo (C5) 1.95 1.45x

Weak

Withdrawer (-

I)

Moderate

*Data Source: EC50 values for inhibition of M. aeruginosa growth [1].

Critical Analysis of the Data
1. The "4-Position" Steric Constraint: The data reveals that 4-methylgramine is slightly more

potent than the parent gramine (EC50 2.49 vs 2.83), but significantly less active than 5-

halogenated analogs.

Mechanistic Insight: The C4-methyl group sits in the "peri" position relative to the C3-side

chain. This creates steric strain that forces the dimethylaminomethyl tail out of the indole

plane. While this conformation mimics certain bioactive rotamers, it does not provide the

lipophilic interaction observed with C5-substitutions.
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2. Electronic vs. Lipophilic Drivers: The dramatic potency increase in 5,6-dichlorogramine (21x

potency) suggests that lipophilicity (LogP) and electron withdrawal are the primary drivers for

algicidal activity in this scaffold, rather than the steric bulk provided by the 4-methyl group.

3. Vasorelaxation & 5-HT

Affinity: While 5,6-dichloro analogs dominate algicidal assays, 4-methylgramine retains
significance in pharmacological research as a probe for receptor pocket width.

Hypothesis: Gramine acts as a 5-HT

antagonist [2].[2] The 4-methyl group, by clashing with the receptor's specific hydrophobic
pocket (which accommodates the 4-hydroxy group in psilocin), likely reduces affinity
compared to the unsubstituted parent, making it a valuable "negative control" or selectivity
probe in binding assays.

Mechanism of Action: Signaling Pathways
Understanding the dual-nature of gramine analogs (Algicidal vs. Vasorelaxant) requires

mapping their interference with cellular signaling.

Pathway Visualization: Gramine Analog Interactions
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Figure 2: Divergent pathways. 4-Methylgramine exhibits moderate efficacy in ROS generation

(algae) but reduced efficacy in 5-HT2A antagonism compared to parent.

Experimental Protocols
To ensure reproducibility, the following assay protocol is standardized for evaluating the

biological activity of these analogs.

Protocol 2: Cyanobacterial Growth Inhibition Assay
Use this assay to verify the EC50 values listed in the SAR table.

Culture Conditions: Cultivate M. aeruginosa in MA medium at 25°C under 12h:12h light/dark

cycle (2000 lux).

Preparation: Dissolve 4-methylgramine and analogs in DMSO (final concentration <0.1%

v/v).

Dosing: Inoculate algae (initial density

cells/mL) into 96-well plates. Add compounds at log-scale concentrations (0.01, 0.1, 1.0, 10
mg/L).

Incubation: Incubate for 96 hours.

Readout: Measure Optical Density (OD) at 680 nm daily.

Calculation: Calculate inhibition rate (

) using:

Determine EC50 via non-linear regression (Sigmoidal Dose-Response).

References
Methods of inhibiting cyanobacteria growth by administering gramine derivatives.
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Gramine: A Vasorelaxing Alkaloid Acting on 5-HT2A Receptors. Source: Planta Medica,

2004. URL:[Link] Relevance: Establishes the baseline pharmacological mechanism (5-HT2A

antagonism) for the gramine scaffold.

Recent Developments of Gramine: Chemistry and Biological Activity. Source: Molecules,

2023. URL:[Link] Relevance: Comprehensive review of synthesis methods and broad

biological applications.

Synthesis and pharmacological evaluation of gramine derivatives.

Disclaimer: This guide is for research purposes only. 4-Methylgramine and its derivatives may

be regulated in certain jurisdictions due to their structural similarity to controlled tryptamines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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